molecular formula C19H20FN3O5 B2679204 Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate CAS No. 921582-02-7

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate

Cat. No. B2679204
CAS RN: 921582-02-7
M. Wt: 389.383
InChI Key: BZQNJFTUZRJLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H20FN3O5 and its molecular weight is 389.383. The purity is usually 95%.
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Scientific Research Applications

Dopamine D-2 and Serotonin 5-HT2 Antagonists

Research has focused on the synthesis of compounds acting as potent dopamine D-2 and serotonin 5-HT2 receptor antagonists. These compounds, particularly those substituted at the 3-position with piperidinyl groups, were investigated for their potential in central nervous system (CNS) applications, including their role in inhibiting quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Notably, some piperidinyl substituted indoles were found to be noncataleptogenic, resembling the atypical neuroleptic clozapine's profile, suggesting potential applications in designing new CNS-active drugs without the side effect of catalepsy (Perregaard et al., 1992).

Calcium-Channel Blocking and Antihypertensive Activity

Another area of research involved the synthesis of compounds for their calcium-channel-blocking activity and antihypertensive effects. Studies identified compounds with fluoro substituents showing significant potency as calcium-channel blockers, which could serve as a basis for developing new antihypertensive medications. These compounds were compared to established drugs like verapamil, diltiazem, and nifedipine, highlighting their potential in treating hypertension (Shanklin et al., 1991).

Serotonin 5-HT2 Antagonists for CNS Disorders

Further studies on substituted 3-(4-fluorophenyl)-1H-indoles aimed at developing selective serotonin 5-HT2 antagonists for potential use in treating central nervous system disorders. These compounds were designed to achieve high 5-HT2 receptor affinity and selectivity, with promising profiles for inhibiting serotonin-induced effects in animal models. Such research underlines the interest in targeting serotonin receptors for therapeutic purposes in CNS disorders (Andersen et al., 1992).

properties

IUPAC Name

methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-27-15-11-16(24)23(14-5-3-13(20)4-6-14)21-17(15)18(25)22-9-7-12(8-10-22)19(26)28-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNJFTUZRJLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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